3-(2,5-Difluorophenyl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Difluorophenyl)-1,2-oxazol-5-amine is a heterocyclic compound that contains both fluorine and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 2,5-difluoroaniline with glyoxal in the presence of a base to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Scientific Research Applications
3-(2,5-Difluorophenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP . This suggests that the compound may exert its effects through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds have similar fluorine and oxazole moieties and are investigated for their anticancer properties.
2-[2-(2,6-Dichlorophenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: These compounds also contain oxazole rings and are studied for their antibacterial potential.
Uniqueness
3-(2,5-Difluorophenyl)-1,2-oxazol-5-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of both fluorine and oxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H6F2N2O |
---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6F2N2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,12H2 |
InChI Key |
XKSKXFAPWXTKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NOC(=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.